2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
CAS No.: 1257548-85-8
VCID: VC4398145
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41
* For research use only. Not for human or veterinary use.

Description |
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines. It features a pyrimidine core with a thiophene ring and an acetamide group, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and organic synthesis due to its structural characteristics. Synthesis of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamideThe synthesis of this compound typically involves multi-step reactions. The process begins with the formation of the pyrimidine ring, followed by functionalization with thiophene and phenylethyl moieties. Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the final product. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze and confirm the structure of the synthesized compound. Analytical TechniquesThe structure of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is typically confirmed using advanced spectroscopic techniques such as:
Comparison with Similar Compounds
Future Research DirectionsGiven the structural complexity and potential biological activity of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide, future research should focus on:
These studies will help elucidate the compound's potential applications in medicinal chemistry and organic synthesis. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1257548-85-8 | |||||||||||||||
Product Name | 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide | |||||||||||||||
Molecular Formula | C18H17N3O2S | |||||||||||||||
Molecular Weight | 339.41 | |||||||||||||||
IUPAC Name | 2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide | |||||||||||||||
Standard InChI | InChI=1S/C18H17N3O2S/c1-13(14-6-3-2-4-7-14)20-17(22)11-21-12-19-15(10-18(21)23)16-8-5-9-24-16/h2-10,12-13H,11H2,1H3,(H,20,22) | |||||||||||||||
Standard InChIKey | ZVKOBMLWHZLNSS-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 49677709 | |||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume